

4-Bromo-1-indanone: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 4-Bromo-1-indanone

Cat. No.: B057769

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CAS Number: 15115-60-3 Molecular Formula: C_9H_7BrO

This technical guide provides an in-depth overview of **4-Bromo-1-indanone**, a key intermediate in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.

Core Compound Specifications

4-Bromo-1-indanone is a brominated derivative of indanone, recognized for its utility as a versatile building block in medicinal chemistry and material science.^[1] Its chemical structure facilitates the introduction of various functional groups, making it a valuable precursor for complex molecules.

Property	Value	Reference
CAS Number	15115-60-3	[2]
Molecular Formula	C ₉ H ₇ BrO	[2]
Molecular Weight	211.06 g/mol	[2]
Appearance	White to off-white crystalline powder or light yellow/orange-brown solid	[1][2][3]
Melting Point	95-99 °C	[1][2][3]
Boiling Point	125 °C at 1.5 mmHg	[1][2]
Purity	≥ 97-99% (HPLC)	[1][3]
Solubility	Soluble in organic solvents such as dichloromethane.	[4]

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-1-indanone** is most commonly achieved through the intramolecular Friedel-Crafts cyclization of a substituted 3-phenylpropanoic acid derivative. Below are detailed experimental protocols for its preparation.

Protocol 1: Synthesis from 3-(2-Bromophenyl)propanoic acid using Thionyl Chloride and Aluminum Chloride

This two-step process involves the formation of an acid chloride followed by a Friedel-Crafts cyclization.

Step 1: Formation of 3-(2-Bromophenyl)propanoyl chloride

- Dissolve 3-(2-Bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.
- Add thionyl chloride (2.5 equivalents) to the solution.
- Reflux the mixture for 24 hours.

- Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

- Prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane.
- Dissolve the crude acid chloride from Step 1 in methylene chloride.
- Add the acid chloride solution dropwise to the aluminum chloride suspension, maintaining the temperature below 27 °C.
- Stir the reaction mixture at room temperature for three hours.
- Quench the reaction by pouring it into a container of ice.
- Extract the aqueous mixture with dichloromethane (3x).
- Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solutions.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dry the resulting solid in a vacuum oven at 30 °C to yield **4-Bromo-1-indanone** as an off-white solid.^[4]

Protocol 2: One-Pot Synthesis using Trifluoromethanesulfonic Acid

This method provides a direct cyclization of the carboxylic acid.

- Place a solution of 3-(2-bromophenyl)propionic acid (1 equivalent) in anhydrous dichloromethane in a pressure tube.
- Cool the solution to 0 °C and slowly add trifluoromethanesulfonic acid (3 equivalents) dropwise.

- Allow the reaction mixture to warm to room temperature and then seal the pressure tube.
- Heat the sealed tube in an oil bath at 80 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC/MS).
- Upon completion, pour the reaction mixture into ice water and extract three times with dichloromethane.
- Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to isolate **4-Bromo-1-indanone**.^[4]

Applications in Drug Discovery and Development

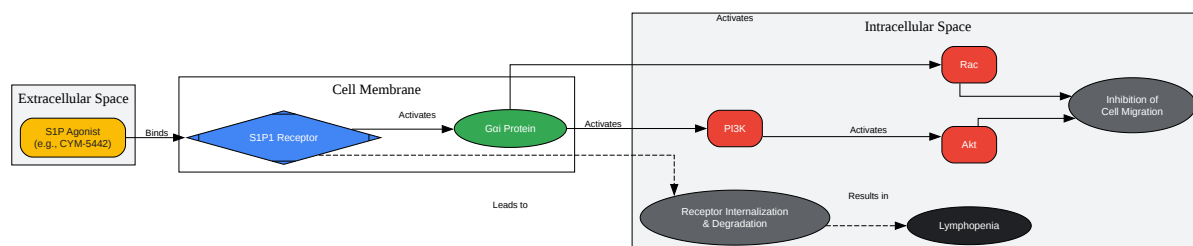
4-Bromo-1-indanone serves as a critical starting material for the synthesis of a variety of biologically active molecules, particularly in the fields of oncology and immunology.

Immunomodulatory Agents

4-Bromo-1-indanone is a precursor in the synthesis of immunomodulators.^[5] A notable example is its use in the development of selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1).^[5] S1P1 agonists are of significant interest for the treatment of autoimmune diseases like multiple sclerosis.

One such S1P1 agonist synthesized from a **4-Bromo-1-indanone** scaffold is CYM-5442.^[5] This compound has been shown to be a full agonist for S1P1-dependent pathways, inducing and maintaining lymphopenia, a key therapeutic effect for autoimmune conditions.^[6]

The S1P1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand (like S1P or an agonist like CYM-5442), initiates a signaling cascade.^{[7][8]} This signaling is crucial for lymphocyte trafficking from lymphoid organs to the peripheral circulation.^[8] Agonists of S1P1 can lead to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing them from migrating to sites of inflammation.



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S1P1 Receptor Agonist Signaling Pathway

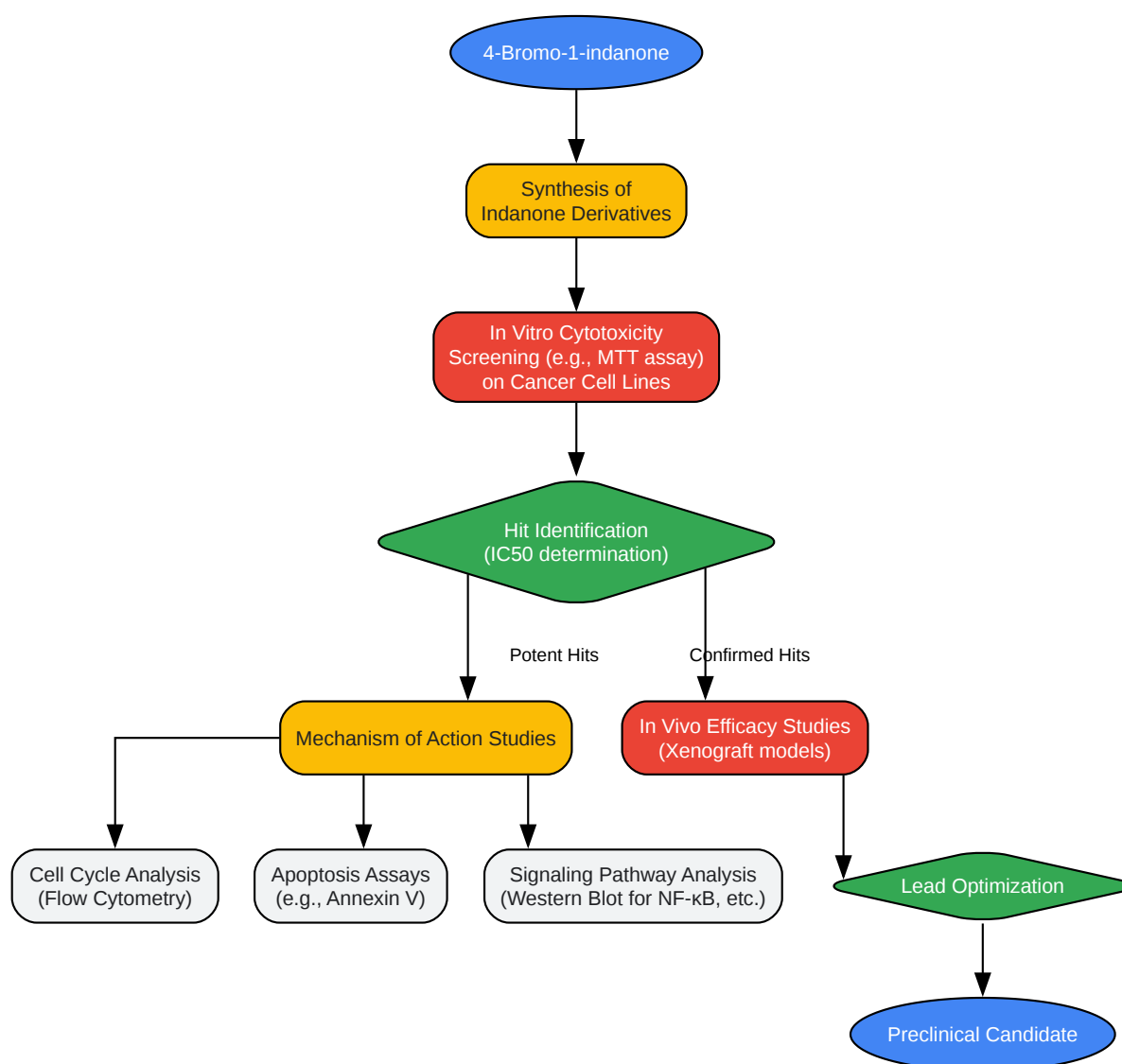
Anti-Cancer Agents

Derivatives of indanone have demonstrated significant potential as anti-cancer agents.[9] These compounds have shown efficacy against various cancer cell lines, including those of the colon and breast.[10][11] The mechanism of action for these derivatives can be multifaceted, often involving the disruption of key cellular processes required for cancer cell proliferation and survival.

One studied mechanism is the inhibition of tubulin polymerization.[10][11] Tubulin is a critical component of microtubules, which are essential for cell division (mitosis). By interfering with tubulin polymerization, indanone derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) of the cancer cells.[10][12]

Additionally, some indanone-based compounds have been shown to modulate signaling pathways such as NF- κ B and MAPK, which are often dysregulated in cancer.[9] For example, the indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to downregulate NF- κ B p65 and Bcl-2 expression, contributing to its apoptotic effects in colorectal cancer cells.[13]

A typical workflow for assessing the anti-cancer potential of a novel indanone derivative involves several key stages, from initial synthesis to in-depth mechanistic studies.



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Workflow for Anti-Cancer Drug Discovery

Conclusion

4-Bromo-1-indanone is a compound of significant interest to the scientific and pharmaceutical research communities. Its versatile chemical nature allows for its use as a foundational scaffold in the synthesis of a wide array of bioactive molecules. The detailed protocols and mechanistic insights provided in this guide are intended to support and facilitate further research into the development of novel therapeutics derived from this important chemical intermediate.

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